H-D-Glu-OBzl

Description

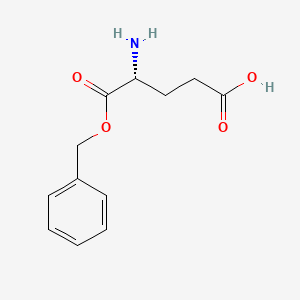

H-D-Glu-OBzl (CAS: 2578-33-8 or 79338-14-0), chemically designated as (2R)-2-amino-5-oxo-5-(benzyloxy)pentanoic acid, is a protected derivative of D-glutamic acid. It is widely utilized in peptide synthesis as a building block, where the benzyl (Bzl) group protects the carboxylic acid moiety during solid-phase or solution-phase synthesis. The compound has a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.3 g/mol.

Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKKJHBHCZXTQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

H-D-Glu-OBzl belongs to a family of D-glutamic acid derivatives modified with protective groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of H-D-Glu Derivatives

*Prices vary by supplier and quantity (e.g., 25g vs. 100g). Data aggregated from .

Table 2: Protective Group Attributes

Key Research Findings

Synthetic Utility :

- The benzyl group in this compound provides robust protection during peptide elongation but requires harsh conditions (e.g., H₂/Pd) for removal, limiting its use in sensitive sequences.

- In contrast, H-D-Glu-OtBu is preferred in Fmoc-based strategies due to its rapid cleavage with trifluoroacetic acid (TFA).

Solubility Trade-offs :

- Hydrochloride salts (e.g., this compound·HCl) enhance aqueous solubility, making them suitable for bioconjugation in polar media.

- Doubly protected derivatives (e.g., H-D-Glu(OBzl)-OBzl·HCl) exhibit poor water solubility but are valuable in multi-step syntheses.

Cost Efficiency: H-D-Glu(OMe)-OH is economical for large-scale production but offers less steric protection compared to bulkier groups like tBu.

Discrepancies and Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.